molecular formula C17H20O6 B12299644 4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate CAS No. 64390-62-1

4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate

Cat. No.: B12299644
CAS No.: 64390-62-1
M. Wt: 320.3 g/mol
InChI Key: XRCCPOSHMKZPFI-UHFFFAOYSA-N
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Description

4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2’-oxiran]-6-yl acetate is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes multiple functional groups such as hydroxyl, oxo, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2’-oxiran]-6-yl acetate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:

    Formation of the Spiro Structure: This step often involves cyclization reactions to form the spiro[azuleno[6,5-b]furan] core. Reagents such as strong acids or bases may be used to facilitate the cyclization.

    Introduction of Functional Groups: Subsequent steps involve the introduction of hydroxyl, oxo, and acetate groups through reactions such as oxidation, reduction, and esterification. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2’-oxiran]-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide.

    Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxo group may produce secondary alcohols.

Scientific Research Applications

4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2’-oxiran]-6-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2’-oxiran]-6-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4a-Hydroxy-3,5-dimethylidene-2-oxo-hexahydro-3aH-spiro[azuleno[6,5-b]furan-8,2’-oxiran]-6-yl acetate
  • 4a-Hydroxy-3,5-dimethylidene-2-oxo-hexahydro-3aH-spiro[azuleno[6,5-b]furan-8,2’-oxiran]-6-yl 2-methylbutanoate

Uniqueness

The uniqueness of 4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2’-oxiran]-6-yl acetate lies in its specific spiro structure and the combination of functional groups

Properties

CAS No.

64390-62-1

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

(8a-hydroxy-1,8-dimethylidene-2-oxospiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-5,2'-oxirane]-7-yl) acetate

InChI

InChI=1S/C17H20O6/c1-8-11-5-17(20)9(2)12(22-10(3)18)4-14(17)16(7-21-16)6-13(11)23-15(8)19/h11-14,20H,1-2,4-7H2,3H3

InChI Key

XRCCPOSHMKZPFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2C3(CC4C(CC2(C1=C)O)C(=C)C(=O)O4)CO3

Origin of Product

United States

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